molecular formula C7H19NOSi B2802589 N-methyl-O-tert-butyldimethylsilylhydroxylamine CAS No. 133710-59-5

N-methyl-O-tert-butyldimethylsilylhydroxylamine

Cat. No. B2802589
CAS RN: 133710-59-5
M. Wt: 161.32
InChI Key: GKKQNNSXMNXILY-UHFFFAOYSA-N
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Description

“N-methyl-O-tert-butyldimethylsilylhydroxylamine” is a chemical compound that is part of the family of silyl ethers . It is also known as Aminoxy-tert-butyldimethylsilane . The compound is used in various chemical reactions due to its unique properties .


Molecular Structure Analysis

The molecular formula of “N-methyl-O-tert-butyldimethylsilylhydroxylamine” is C6H17NOSi . The compound has a molecular weight of 147.29 . The InChI key of the compound is SSUCKKNRCOFUPT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-methyl-O-tert-butyldimethylsilylhydroxylamine” is a solid at room temperature . It has a boiling point of 87-90 °C/40 mmHg and a melting point of 62-65 °C . The compound is sensitive to moisture .

Mechanism of Action

The mechanism of action of “N-methyl-O-tert-butyldimethylsilylhydroxylamine” in chemical reactions is complex and depends on the specific reaction conditions. The compound can act as a silylation reagent, which means it can introduce a silyl group into another molecule .

Safety and Hazards

“N-methyl-O-tert-butyldimethylsilylhydroxylamine” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor .

Future Directions

The use of “N-methyl-O-tert-butyldimethylsilylhydroxylamine” in chemical reactions is a topic of ongoing research. Future directions may include the development of new synthesis methods and the exploration of new reactions involving the compound .

properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-7(2,3)10(5,6)9-8-4/h8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQNNSXMNXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)ONC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-O-tert-butyldimethylsilylhydroxylamine

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